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Compound of Interest

Compound Name: Dipropylamine Hydrochloride

Cat. No.: B123663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for dipropylamine
hydrochloride, a compound of interest in various research and development sectors. The
following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition. This document is
intended to serve as a valuable resource for the identification, characterization, and quality
control of dipropylamine hydrochloride.

Spectroscopic Data Summary

The spectral data for dipropylamine hydrochloride has been acquired using standard
analytical techniques. The quantitative data from *H NMR, 13C NMR, IR, and Mass
Spectrometry are summarized in the tables below for ease of reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of dipropylamine hydrochloride was recorded in deuterated
chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm)  Multiplicity Integration
NH2* ~9.43 Broad Singlet 2H
CH2-N ~2.90 Triplet 4H
CH2-CHs ~1.93 Sextet 4H
CHs ~1.02 Triplet 6H

Table 1: *H NMR Spectral Data for Dipropylamine Hydrochloride.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectral data provided is based on the analysis of dipropylamine and adjusted to
reflect the expected shifts upon protonation to the hydrochloride salt. The chemical shifts are

reported in ppm.

Assignment Chemical Shift (ppm)
CH2-N ~49
CH2-CHs ~20
CHs ~11

Table 2: Predicted 3C NMR Spectral Data for Dipropylamine Hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of dipropylamine hydrochloride exhibits characteristic absorption bands
corresponding to the various functional groups present in the molecule. The data presented
below was obtained from a sample prepared as a potassium bromide (KBr) disc.
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Frequency (cm™?) Vibrational Mode Intensity
2960-2870 C-H stretch (alkyl) Strong
2700-2400 N+-H stretch (amine salt) Strong, Broad
1580-1480 N-H bend Medium

1465 C-H bend (methylene) Medium

1380 C-H bend (methyl) Medium
1150-1050 C-N stretch Medium

Table 3: Key IR Absorption Bands for Dipropylamine Hydrochloride.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dipropylamine hydrochloride results in the
fragmentation of the parent molecule. The mass-to-charge ratios (m/z) of the most significant
fragments are listed below. The molecular ion of the free amine (dipropylamine) is observed at
m/z 101.

m/z Relative Intensity (%) Proposed Fragment lon

[CH3(CH2)2NH(CH2)2CHs]*

1ot 13 (Molecular lon of free amine)
72 100.0 [CH3CH2CH2NHCH:]*

44 7.3 [CH3CH2CH2]*

43 19.4 [CH3CH2CHz]*

30 62.8 [CH2NH2]*

Table 4: Mass Spectrometry Fragmentation Data for Dipropylamine.[1]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are intended to be a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring the *H NMR spectrum.

Sample Preparation: Approximately 0.046 g of dipropylamine hydrochloride was dissolved in
0.5 mL of deuterated chloroform (CDCIs).[1] The solution was transferred to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Solvent: CDCIz

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 4.0 s

13C NMR Acquisition Parameters:

e Solvent: CDCls

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled pulse program.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR
spectrum.

Sample Preparation (KBr Disc Method):

o Approximately 1-2 mg of dipropylamine hydrochloride was ground with 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder was obtained.

e A portion of the resulting powder was transferred to a pellet-forming die.

e The die was placed in a hydraulic press and pressure was applied to form a transparent or
semi-transparent disc.

Data Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 32

A background spectrum of the empty sample compartment was recorded prior to scanning
the sample.

Mass Spectrometry (MS)

Instrumentation: An electron ionization mass spectrometer was used for the analysis.
Sample Introduction: The sample was introduced via a direct insertion probe.
lonization and Analysis Parameters:

« lonization Mode: Electron lonization (EI)

e Electron Energy: 70 eV[1]

e Source Temperature: 250 °C[1]
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+ Mass Range: m/z 10-200

Visualizations

The following diagrams illustrate key conceptual frameworks and molecular processes relevant
to the spectral analysis of dipropylamine hydrochloride.
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Workflow for Spectral Data Analysis.
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Fragmentation of Dipropylamine in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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